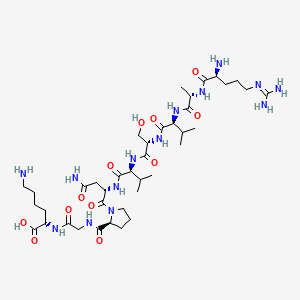
拉帕醇
描述
拉帕醇是一种天然存在的1,4-萘醌,由意大利植物化学家E. Paterno于1882年从番龙眼属树(紫葳科)中分离出来 。 它也存在于其他物种的蓝花楹属植物中 。 拉帕醇被认为具有广泛的药理活性,包括抗利什曼原虫、抗癌、抗炎、抗疟疾、抗菌、抗肿瘤、抗病毒、杀菌、杀真菌、驱虫、杀虫、杀血吸虫、杀白蚁和杀病毒作用 .
科学研究应用
作用机制
拉帕醇观察到的作用机制主要是由于它具有与拓扑异构酶相互作用并在细胞内产生半醌自由基和活性氧 (ROS) 的能力 。这些活性物质会破坏细胞成分,导致观察到的药理作用。 拉帕醇的抗真菌活性被认为是由于它与细胞膜相互作用 .
生化分析
Biochemical Properties
Lapachol interacts with various enzymes and proteins in biochemical reactions. It has been identified as an inhibitor of pyruvate kinase M2 (PKM2), a key mediator of glycolysis in cancer cells . The inhibition of PKM2 by Lapachol leads to a dose-dependent decrease in glycolysis and a corresponding increase in oxygen consumption .
Cellular Effects
Lapachol has significant effects on various types of cells and cellular processes. In cancer cells, it inhibits glycolysis, leading to decreased ATP levels and inhibition of cell proliferation . Furthermore, perturbation of glycolysis in melanoma cells with Lapachol sensitizes cells to mitochondrial protonophore and promotes apoptosis .
Molecular Mechanism
The molecular mechanism of Lapachol’s action is mainly due to its capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . It also inhibits the activity of PKM2, thereby blocking glycolysis in cancer cells .
Temporal Effects in Laboratory Settings
It has been observed that the blockade of glycolysis by Lapachol in melanoma cells leads to long-term effects on cellular function, including decreased ATP levels and inhibition of cell proliferation .
Metabolic Pathways
Lapachol is involved in the metabolic pathway of glycolysis, where it inhibits the enzyme PKM2 . This inhibition disrupts the normal flow of the pathway, leading to decreased ATP levels and inhibition of cell proliferation .
准备方法
拉帕醇可以通过从各种植物中提取或在实验室中合成获得。 合成路线通常涉及六个化学步骤 。 一种常见的制备拉帕醇的方法是通过薄膜旋转蒸发法,该方法用于制备拉帕醇的PEG脂质体 。 这种方法涉及脂质体制剂的形成、表征和优化,以实现高包封效率和拉帕醇的控释 .
化学反应分析
拉帕醇会发生各种化学反应,包括氧化、还原和取代。 例如,在臭氧化条件下,拉帕醇会形成醛,产率为70% 。 拉帕醇也可以被P450还原酶生物激活为活性物质,通过氧化还原循环产生超氧化物阴离子自由基,促进DNA断裂 。 这些反应中常用的试剂和条件包括分子柔性对接研究和生物活性测定,以确定拉帕醇与特定酶相互作用和抑制的能力 .
相似化合物的比较
属性
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPGNVFCJOPXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049430 | |
| Record name | Lapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-79-7 | |
| Record name | Lapachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lapachol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPACHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)
![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)



